

Application Notes and Protocols for DFT Calculations of Oxirene Vibrational Frequencies

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Compound of Interest

Compound Name: Oxirene

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Introduction

Oxirene (C_2H_2O) is a highly strained, cyclic molecule that has long been a subject of considerable interest in computational and theoretical chemistry.^[1] Its potential role as a transient intermediate in various chemical reactions, including the Wolff rearrangement, makes understanding its structural and vibrational properties crucial.^[1] However, the antiaromatic character and significant ring strain of **oxirene** present a formidable challenge for both experimental detection and theoretical characterization.^[1] The accurate prediction of its vibrational frequencies is a key benchmark for computational methods, as it is highly sensitive to the chosen level of theory and basis set. The central question in many theoretical studies has been whether **oxirene** represents a true local minimum on the potential energy surface or a transition state.^[1]

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of such challenging molecules. This application note provides a detailed protocol for performing DFT calculations to determine the vibrational frequencies of **oxirene** and presents a summary of previously reported theoretical data to serve as a benchmark for future studies.

Computational Protocol: DFT Vibrational Frequency Analysis of Oxirene

This protocol outlines the steps for calculating the vibrational frequencies of **oxirene** using DFT.

1. Molecular Geometry Input:

- Construct the initial geometry of **oxirene**. This can be done using standard molecular modeling software. The molecule consists of a three-membered ring containing two carbon atoms and one oxygen atom, with a hydrogen atom attached to each carbon. The initial structure should have C_{2v} symmetry.

2. Software and Hardware:

- Software: A quantum chemistry software package capable of performing DFT calculations is required. Examples include Gaussian, ORCA, Q-Chem, or similar programs.
- Hardware: A high-performance computing cluster is recommended due to the computationally intensive nature of these calculations, especially with larger basis sets.

3. Geometry Optimization:

- Perform a geometry optimization to find the stationary point on the potential energy surface corresponding to the input structure.
- Method Selection: Choose a DFT functional and basis set. It is advisable to test a range of functionals to assess the method dependency of the results. Commonly used functionals for such systems include:
 - Hybrid Functionals: B3LYP, PBE0, M06-2X
 - GGA Functionals: BPW91
- Basis Set Selection: A sufficiently flexible basis set is crucial for describing the strained ring system. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.

4. Frequency Calculation:

- Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (functional and basis set).
- The software will compute the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian yields the harmonic vibrational frequencies.

5. Analysis of Results:

- Nature of the Stationary Point: Examine the calculated vibrational frequencies.
 - Local Minimum: If all calculated frequencies are real (positive), the optimized geometry corresponds to a true local minimum on the potential energy surface.
 - Transition State: If one imaginary frequency is obtained, the structure is a first-order saddle point, representing a transition state for a specific reaction coordinate (e.g., ring opening).
- Visualization: Use visualization software to animate the normal modes of vibration corresponding to each calculated frequency. This aids in the assignment of the vibrational modes (e.g., C-H stretch, C=C stretch, ring deformation).

Data Presentation: Calculated Vibrational Frequencies of Oxirene

The stability and vibrational frequencies of **oxirene** are highly dependent on the computational method employed. The following table summarizes a selection of reported ab initio self-consistent field (SCF) calculated harmonic vibrational frequencies for **oxirene**. Note: Comprehensive DFT data for **oxirene** vibrational frequencies is not readily available in the literature, reflecting the difficulty in treating this molecule. The provided SCF data serves as a foundational benchmark.

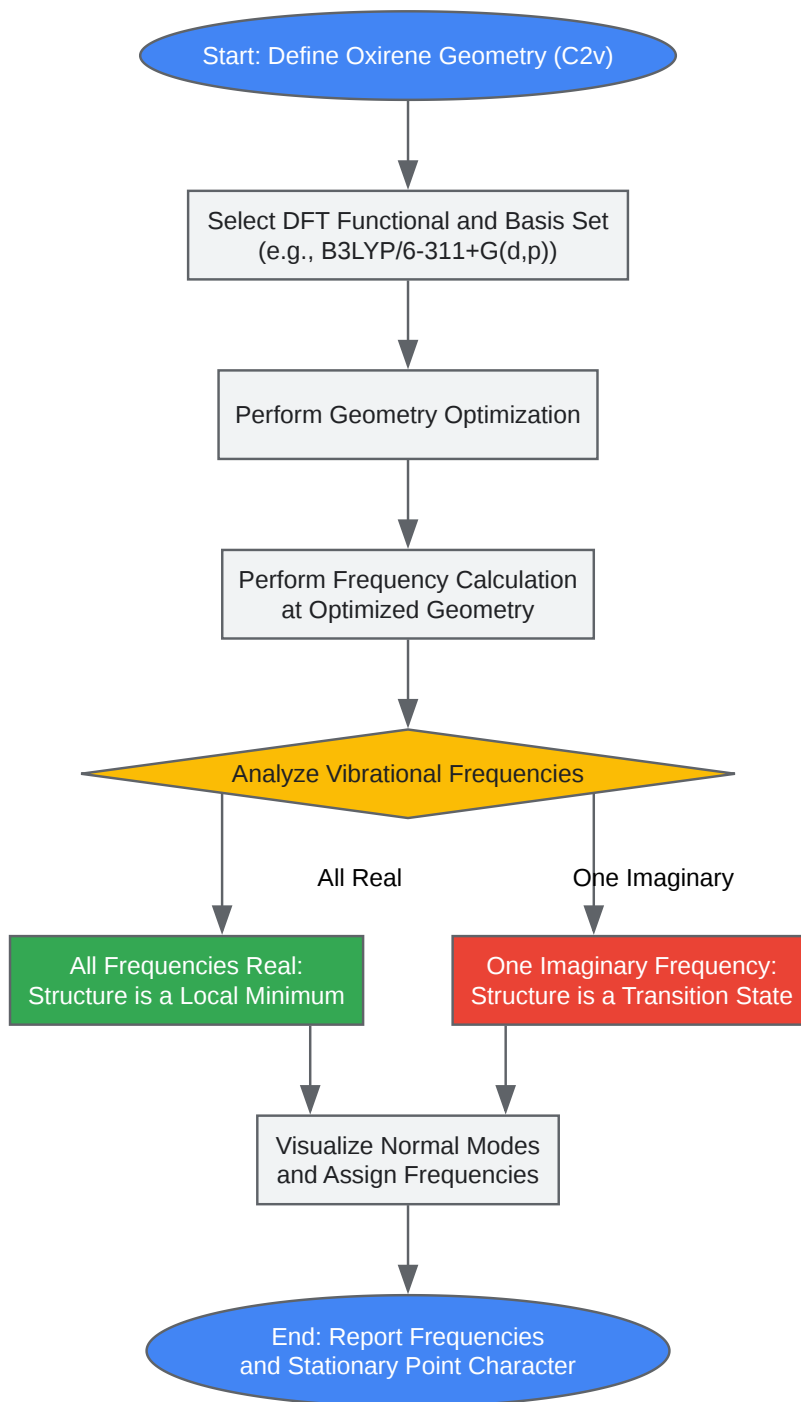
Symmetry	Vibrational Mode Description	3-21G (cm ⁻¹)	4-31G (cm ⁻¹)
A ₁	Sym. CH Stretch	3447	3448
A ₁	C=C Stretch	1968	2004
A ₁	Ring Breathing	988	1004
B ₁	Ring Deformation	1011	982
B ₂	Asym. CH Stretch	3373	3375
B ₂	CH Wag	838	833

Data sourced from Hess et al. (1982).

Logical Workflow for Oxirene Vibrational Frequency Calculation

The following diagram illustrates the computational workflow for determining the vibrational frequencies of **oxirene** and characterizing the nature of the stationary point.

Computational Workflow for Oxirene Vibrational Analysis



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Caption: Computational workflow for **oxirene** vibrational analysis.

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References

- 1. researchgate.net [researchgate.net]
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